molecular formula C14H19N3O B11745441 1-ethyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11745441
M. Wt: 245.32 g/mol
InChI Key: LSOHLNUJBSOHEW-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the methoxyphenylmethyl group: This step involves the reaction of the pyrazole derivative with 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-methyl-1H-pyrazol-3-amine: Lacks the methoxyphenylmethyl group, resulting in different biological activities.

    N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine: Lacks the ethyl group, which may affect its pharmacokinetic properties.

    4-methyl-1H-pyrazol-3-amine: Lacks both the ethyl and methoxyphenylmethyl groups, leading to significantly different chemical and biological properties.

Uniqueness

1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the ethyl and methoxyphenylmethyl groups, which contribute to its distinct chemical reactivity and biological activities. These structural features enhance its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-4-17-10-11(2)14(16-17)15-9-12-5-7-13(18-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,15,16)

InChI Key

LSOHLNUJBSOHEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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